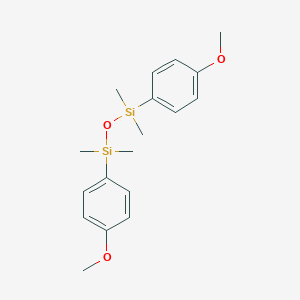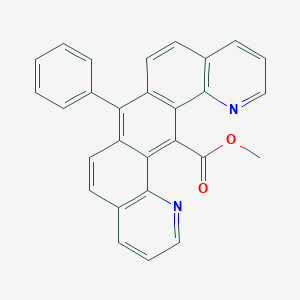
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate, also known as PBQ, is a compound that has gained significant attention in the scientific community due to its unique properties. PBQ is a polycyclic aromatic compound that has been synthesized through various methods and has shown potential in various scientific applications.
Mécanisme D'action
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to interact with DNA and RNA through intercalation, which is the insertion of the planar Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate molecule between the base pairs of the nucleic acid. This interaction can lead to changes in the structure and stability of the nucleic acid and can affect various biological processes, including DNA replication and transcription.
Biochemical and physiological effects:
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-tumor activity, and anti-inflammatory activity. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has several advantages for lab experiments, including its high purity, stability, and photostability. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate is also relatively easy to synthesize and can be produced in large quantities. However, Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has shown potential in various scientific applications, and there are several future directions for research. One direction is to explore the use of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate as a fluorescent probe for live-cell imaging. Another direction is to investigate the potential of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate and its interaction with nucleic acids.
In conclusion, Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate is a compound that has shown significant potential in various scientific applications. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate, including its use as a fluorescent probe, therapeutic agent, and further investigation of its mechanism of action.
Méthodes De Synthèse
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate can be synthesized through various methods, including the oxidative cyclization of 2-phenylbenzylamine, the Pd-catalyzed annulation of 2-iodobenzylamine, and the Suzuki-Miyaura coupling of 2-bromo-1-(phenyl)quinolin-4-ylboronic acid with 2-iodobenzylamine. These methods have been optimized to produce high yields of Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate with high purity.
Applications De Recherche Scientifique
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has shown potential in various scientific applications, including organic light-emitting diodes (OLEDs), solar cells, and biological imaging. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been used as a dopant in OLEDs to improve the efficiency of the device. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has also been incorporated into solar cells as a sensitizer to improve the absorption of light and increase the efficiency of the device. Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate has been used as a fluorescent probe for biological imaging due to its high quantum yield and photostability.
Propriétés
Numéro CAS |
116047-40-6 |
|---|---|
Nom du produit |
Methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |
Formule moléculaire |
C28H18N2O2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
methyl 13-phenyl-5,21-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-2-carboxylate |
InChI |
InChI=1S/C28H18N2O2/c1-32-28(31)25-23-20(13-11-18-9-5-15-29-26(18)23)22(17-7-3-2-4-8-17)21-14-12-19-10-6-16-30-27(19)24(21)25/h2-16H,1H3 |
Clé InChI |
ZEUQNOFZYPTLOH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
SMILES canonique |
COC(=O)C1=C2C(=C(C3=C1C4=C(C=CC=N4)C=C3)C5=CC=CC=C5)C=CC6=C2N=CC=C6 |
Autres numéros CAS |
116047-40-6 |
Synonymes |
Me PBDQC methyl 7-phenylbenzo(1,2-h-5,4-h')diquinoline-14-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



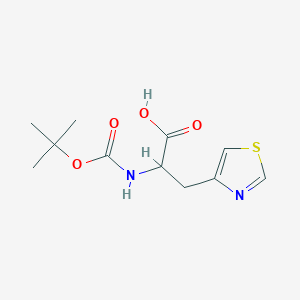
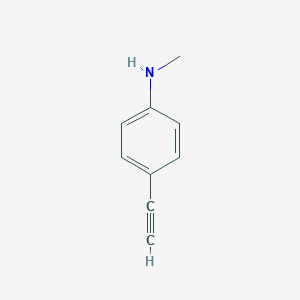
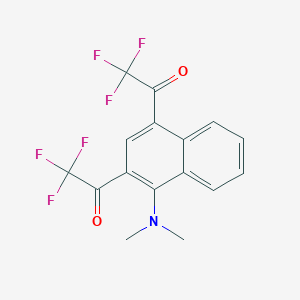





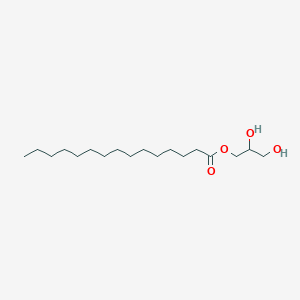
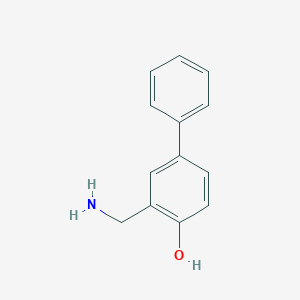
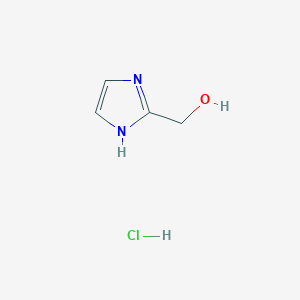
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
